Diethyl-pythiDC Avoids Iron Chelation Confounding: Direct Comparison with EDHB
In a direct cellular assay using MDA-MB-231 human breast cancer cells, Diethyl-pythiDC maintained normal cellular iron homeostasis markers at concentrations up to 500 µM, while the comparator CP4H inhibitor EDHB (ethyl 3,4-dihydroxybenzoate) induced a pronounced iron-deficient phenotype [1]. Specifically, cells treated with EDHB exhibited strong upregulation of transferrin receptor (TfR) and altered ferritin levels, whereas Diethyl-pythiDC treatment showed no significant change in TfR, HIF-1α, or ferritin levels at any tested concentration .
| Evidence Dimension | Iron homeostasis disruption (marker expression) |
|---|---|
| Target Compound Data | No change in TfR, HIF-1α, or ferritin up to 500 µM |
| Comparator Or Baseline | EDHB (ethyl 3,4-dihydroxybenzoate): Strong iron-deficient phenotype observed |
| Quantified Difference | Qualitative difference: EDHB induces iron deficiency; Diethyl-pythiDC does not |
| Conditions | MDA-MB-231 human breast cancer cells treated with biheteroaryl dicarboxylates; immunoblotting for ferritin, TfR, HIF-1α |
Why This Matters
This differential iron homeostasis profile is critical for experimental specificity: EDHB's off-target iron chelation confounds collagen studies by simultaneously activating HIF pathways, whereas Diethyl-pythiDC isolates CP4H-dependent collagen effects without this interference.
- [1] Vasta JD, et al. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chem Biol. 2016 Jan 15;11(1):193-9. doi: 10.1021/acschembio.5b00749. PMID: 26624277. View Source
